

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) with Ralometostat

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Compound of Interest

Compound Name: *Ralometostat*

Cat. No.: *B10857904*

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Introduction

Ralometostat (also known as TNG908) is a potent, selective, and reversible small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. Key histone targets of PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues, particularly H4R3me2s and H3R8me2s, is predominantly associated with transcriptional repression.[2]

A distinguishing feature of **Ralometostat** is its MTA-cooperative mechanism of action.[3][4][5][6] It selectively inhibits the PRMT5-methylthioadenosine (MTA) complex, which accumulates in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP deletions are prevalent in approximately 10-15% of all human cancers, making **Ralometostat** a promising therapeutic agent for this significant patient population.[3][6] By targeting the PRMT5-MTA complex, **Ralometostat** exploits a synthetic lethal relationship, leading to selective killing of MTAP-deleted cancer cells while sparing normal tissues.[3][5]

This document provides detailed application notes and protocols for utilizing Chromatin Immunoprecipitation Sequencing (ChIP-seq) to investigate the genome-wide effects of **Ralometostat** on histone arginine methylation and gene regulation.

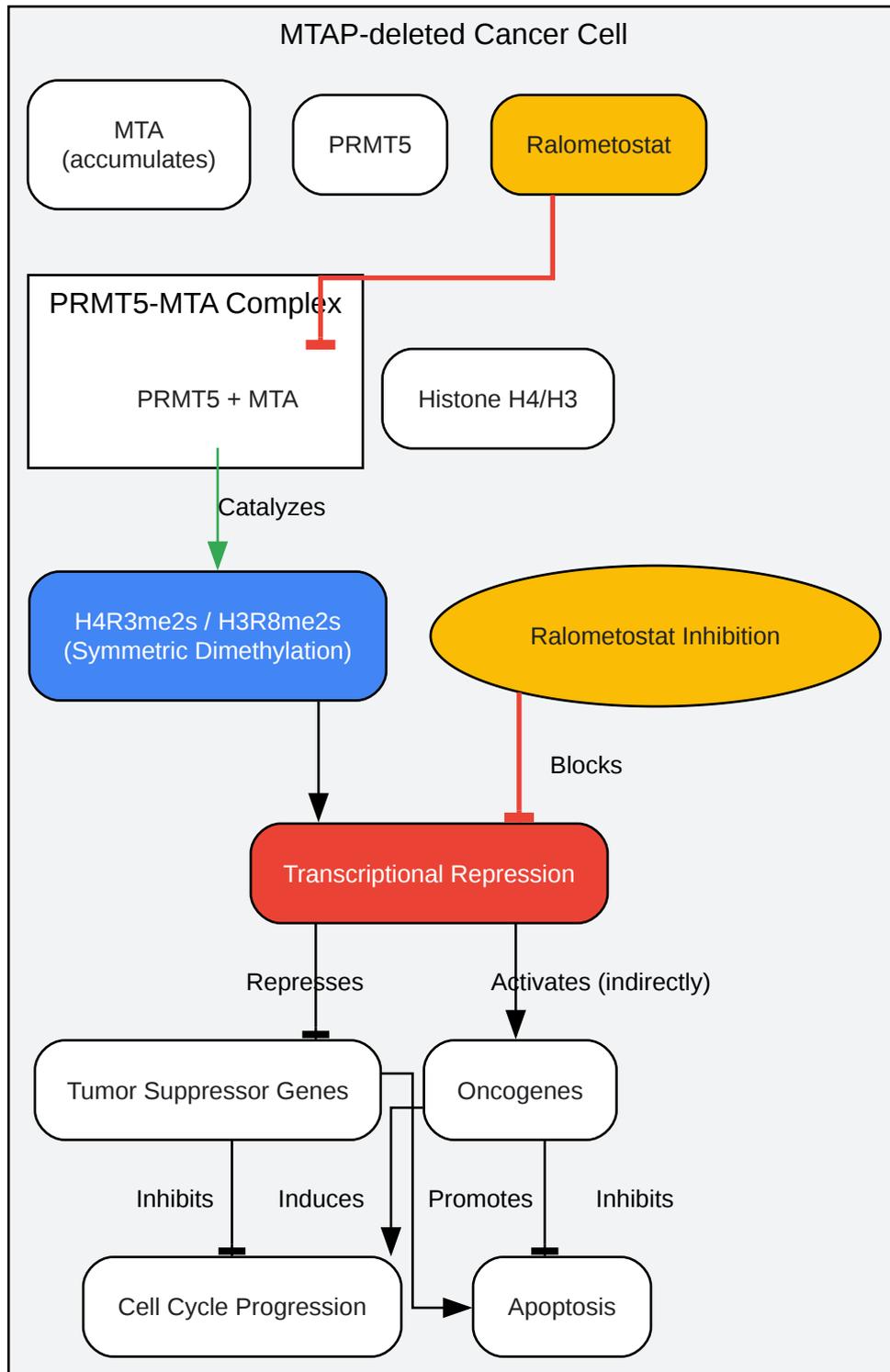
Mechanism of Action and Signaling Pathways

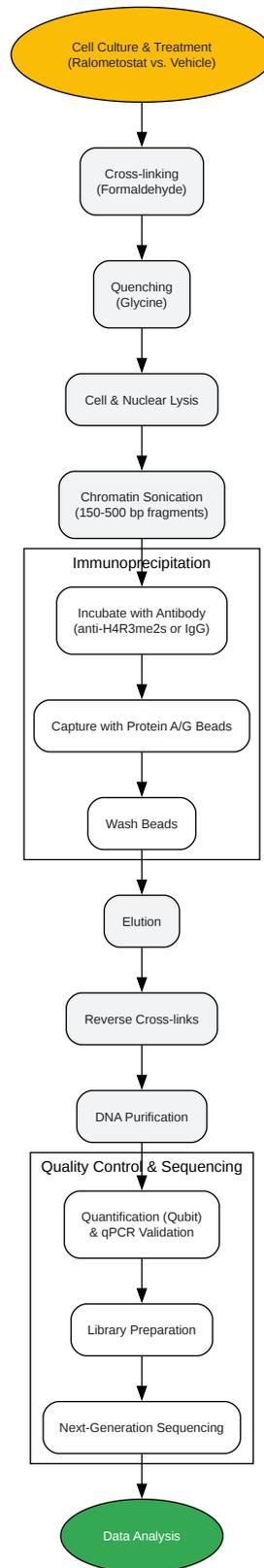
PRMT5 plays a critical role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction, primarily through the regulation of gene expression and RNA splicing.[2][7][8][9][10] Inhibition of PRMT5 by **Ralometostat** is expected to reverse the repressive histone marks (H4R3me2s and H3R8me2s) at target gene promoters, leading to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.

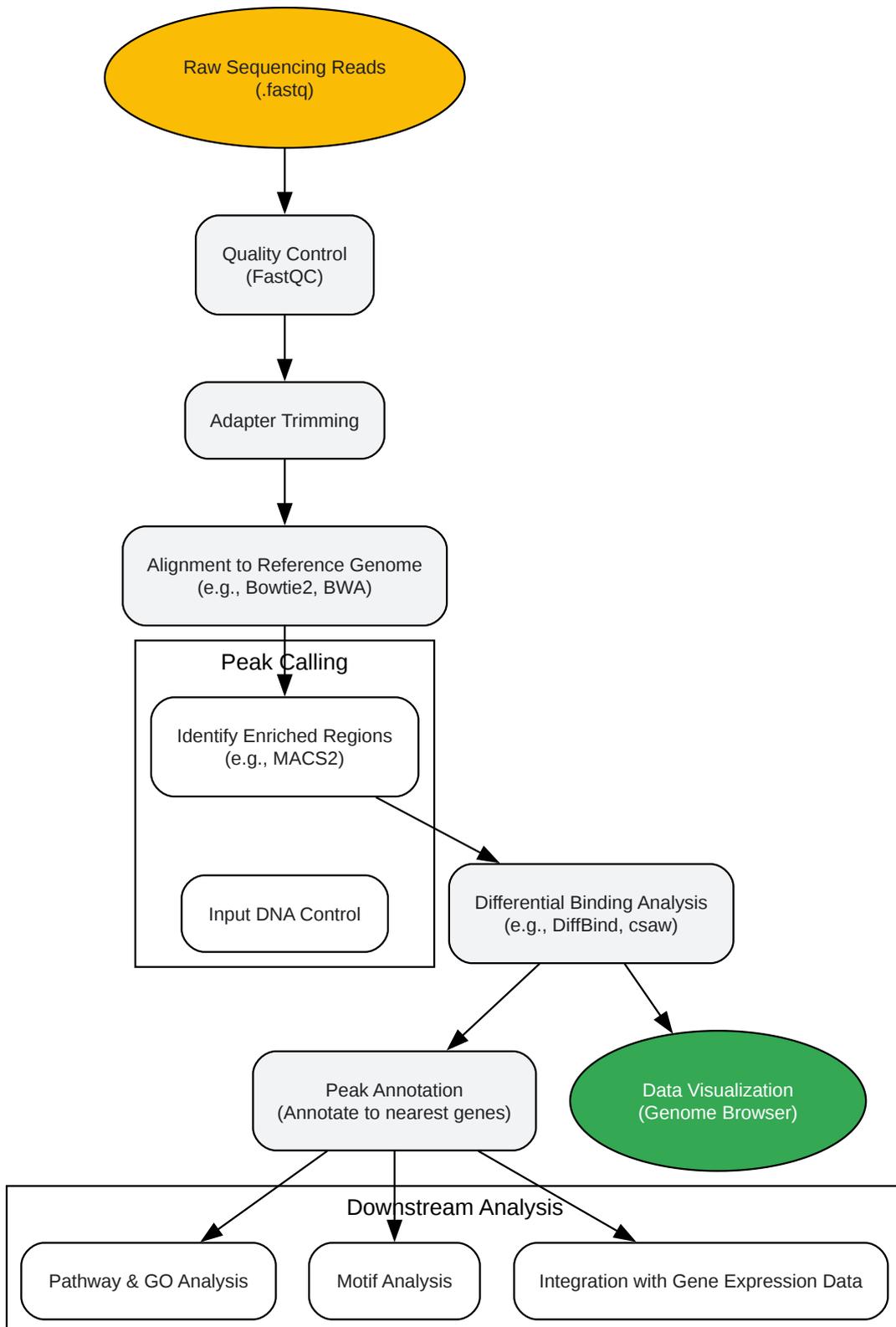
Key signaling pathways influenced by PRMT5 activity include:

- **Cell Cycle Regulation:** PRMT5 has been shown to repress the expression of cell cycle inhibitors. Its inhibition can lead to cell cycle arrest.[9][10]
- **Apoptosis:** PRMT5 can suppress the expression of pro-apoptotic genes. Treatment with PRMT5 inhibitors can induce apoptosis in cancer cells.[8][10]
- **p53 Pathway:** PRMT5 can regulate the p53 tumor suppressor pathway, and its inhibition can lead to p53 activation.[9]

Below is a diagram illustrating the MTA-cooperative inhibition of PRMT5 by **Ralometostat** and its downstream effects.







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References

- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. cell-stress.com [cell-stress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. books.rsc.org [books.rsc.org]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. mdpi.com [mdpi.com]
- 9. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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